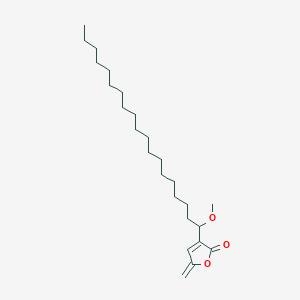
Kotomolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kotomolide B is a natural product found in Cinnamomum kotoense with data available.
Applications De Recherche Scientifique
Anticancer Activity in Lung Cancer Cells
Kotomolide A (a compound related to Kotomolide B) has shown significant anticancer effects in human non-small cell lung cancer cells, A549. The study found that Kotomolide A effectively inhibited cell growth by inducing G2/M phase arrest and apoptosis. This effect was linked to the activation of the ATM/p53 pathway and the mitochondrial apoptotic pathway, suggesting a critical role for ATM and p53 in the drug-induced effects (Chung-Yi Chen et al., 2008).
Anticancer Effects in Breast Cancer Cells
Another study on Kotomolide A demonstrated selective antiproliferative effects in human breast cancer cell lines MCF-7 and MDA-MB-231, without toxicity to normal mammary epithelial cells. The treatment was associated with G2/M phase arrest, triggering of the mitochondrial and DR5 apoptotic pathways, and was dependent upon ROS generation and JNK activation. This study indicates the potential of Kotomolide A in breast cancer chemotherapy (P. Kuo et al., 2008).
Apoptosis in Human HeLa Cells
Research on Kotomolide B, specifically, revealed its ability to induce significant cell death in human HeLa cells. The compound initiated apoptotic-related DNA damage and increased intracellular H2O2 and nitric oxide. This study highlighted the potential of Kotomolide B as an apoptotic agent in cancer treatment (Ching-Hsein Chen et al., 2006).
Propriétés
Nom du produit |
Kotomolide B |
|---|---|
Formule moléculaire |
C25H44O3 |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
3-(1-methoxynonadecyl)-5-methylidenefuran-2-one |
InChI |
InChI=1S/C25H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(27-3)23-21-22(2)28-25(23)26/h21,24H,2,4-20H2,1,3H3 |
Clé InChI |
KQAGPGQSRKEAQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C1=CC(=C)OC1=O)OC |
Synonymes |
kotomolide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[(6R,6aS)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide](/img/structure/B1251027.png)
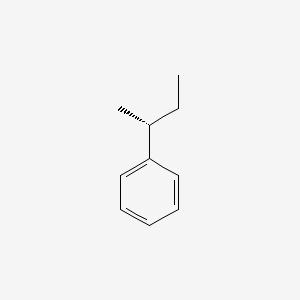
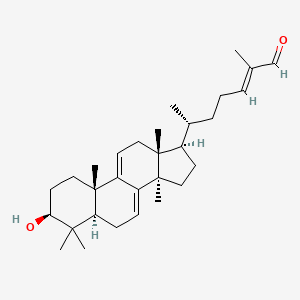
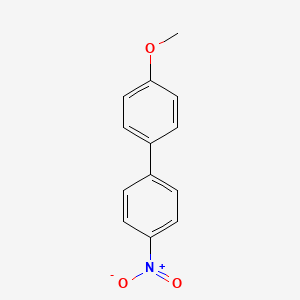

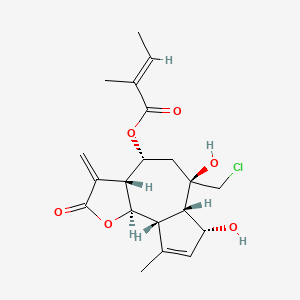
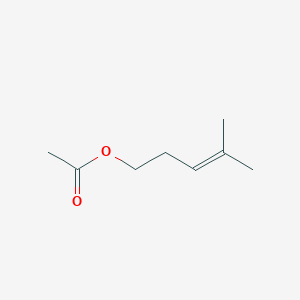
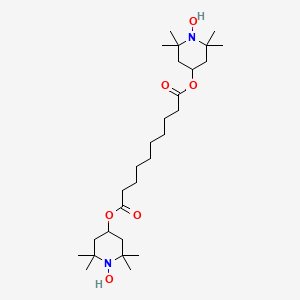
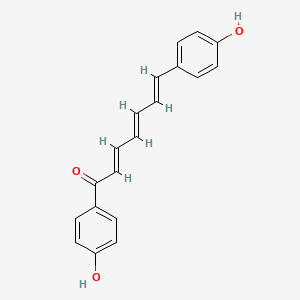
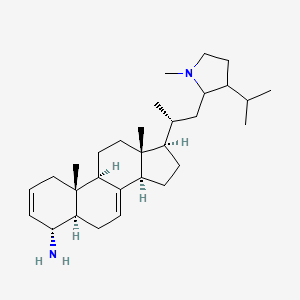
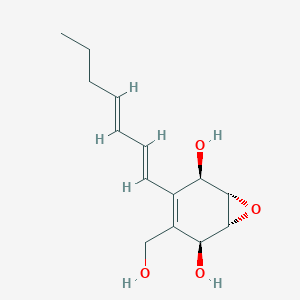
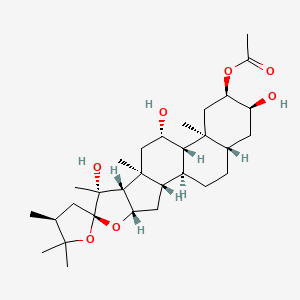
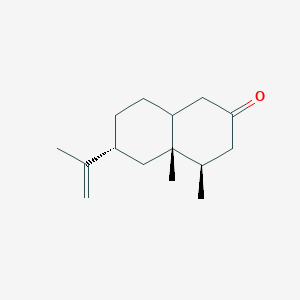
![2-[6,7-Dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B1251049.png)